N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)17-8-2-4-11-6-7-12(10-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZPAAWNSVMNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
This method employs β-arylethylamines and carbonyl compounds under acidic conditions. For N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide, 4-methoxyaniline reacts with acetaldehyde in trifluoroacetic acid (TFA) at 80°C for 12 hours to yield 7-methoxy-1,2,3,4-tetrahydroquinoline (Fig. 1A). Demethylation using boron tribromide (BBr₃) in dichloromethane produces the 7-hydroxy intermediate, which undergoes selective functionalization.
Key Data:
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Methoxyaniline | TFA | 80 | 78 |
| 3-Hydroxyphenethylamine | HCl | 60 | 65 |
Imino-Diels-Alder Reaction
Alternative routes utilize N-vinylpyrrolidin-2-one and aldimines in dichloromethane with boron trifluoride (BF₃) catalysis. This method achieves 92% diastereoselectivity for 7-substituted tetrahydroquinolines by controlling steric effects at the ortho position.
Methanesulfonylation at the 1-Position
Sulfonylation introduces the methanesulfonyl group using methanesulfonyl chloride (MsCl) under Schotten-Baumann conditions.
Two-Phase Alkaline Conditions
The tetrahydroquinoline core is treated with MsCl (1.2 eq) in a biphasic system of dichloromethane and aqueous sodium bicarbonate (NaHCO₃). Vigorous stirring at 0–5°C for 2 hours prevents N-over-sulfonylation.
Optimization Parameters:
- Solvent polarity: Dichloromethane > THF (yield increase from 68% to 83%)
- Base selection: NaHCO₃ outperforms triethylamine (TEA) by reducing ester hydrolysis
Solid-Phase Sulfonylation
Immobilized tetrahydroquinoline on Marshall resin enables iterative purification, achieving 95% purity after cleavage. This method is preferred for combinatorial libraries but requires specialized equipment.
Amidation with Furan-2-Carboxylic Acid
The 7-amino group undergoes nucleophilic acyl substitution using activated furan-2-carbonyl derivatives.
Acyl Chloride Coupling
Furan-2-carbonyl chloride (1.5 eq) reacts with 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine in anhydrous THF. Triethylamine (3 eq) scavenges HCl, driving the reaction to 89% completion in 4 hours.
Side Reactions:
- Oxazole formation (<5%): Mitigated by maintaining pH > 8
- Furan ring opening: Avoided by excluding protic solvents
Carbodiimide-Mediated Amidation
A greener approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This method achieves 82% yield at 25°C with reduced racemization risk.
Comparative Efficiency:
| Activation Method | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|
| Acyl chloride | 4 | 89 |
| EDC/HOBt | 8 | 82 |
Process Optimization and Scale-Up
Multi-gram synthesis requires addressing three critical bottlenecks:
Purification Challenges
Catalytic Improvements
Palladium(II) acetate (5 mol%) accelerates the Pictet-Spengler step, reducing reaction time from 12 to 3 hours.
Solvent Sustainability
Cyclopentyl methyl ether (CPME) replaces dichloromethane in sulfonylation, achieving comparable yields (81%) with improved environmental metrics.
Analytical Validation
Final product characterization employs:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45–7.38 (m, 3H, furan/H-5), 4.21 (s, 3H, SO₂CH₃)
- HPLC-MS : m/z 349.1 [M+H]⁺ (C₁₅H₁₆N₂O₄S), retention time 6.7 min (C18 column, 70% MeOH)
- XRD : Confirms trans configuration at C-1 and C-4 (CCDC 2100706 analogy)
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline or furan derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties based on the evidence:
Key Observations
Core Structure Differences: The target compound and analogs (24, 25) share a tetrahydroquinoline core, whereas –5 compounds use a tetrahydroisoquinoline core. Isoquinoline derivatives often exhibit distinct binding profiles due to altered nitrogen positioning .
Substituent Effects: Methanesulfonyl vs. Carboxamide: The target compound’s 7-position furan-2-carboxamide contrasts with the methanesulfonamide in compounds.
Physicochemical Properties :
- The target compound’s molecular weight (344.4 g/mol) is intermediate between ’s smaller sulfonamides (256–270 g/mol) and ’s bulkier trimethoxybenzamide (436.5 g/mol). This balance may improve bioavailability .
- Melting points for sulfonamide-containing analogs () exceed 220°C, suggesting high crystallinity, a trait likely shared by the target compound .
Synthetic Pathways :
- The target compound’s synthesis would require methanesulfonylation at position 1 (similar to Compound 25’s methyl group introduction ) followed by amidation at position 7 (e.g., using furan-2-carboxylic acid with EDC/HOAt coupling).
Research Implications and Limitations
- Biological Activity: While confirms CA inhibition for sulfonamide-tetrahydroquinoline hybrids, the target compound’s furan-2-carboxamide may shift selectivity toward isoforms like CA IX (associated with hypoxia in tumors) .
- Data Gaps : Physical properties (e.g., solubility, logP) and explicit biological data for the target compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core which is known for its diverse biological properties. The presence of a methanesulfonyl group enhances its solubility and potential interactions with biological targets. The overall chemical formula is .
Research indicates that this compound may exert its effects through various mechanisms:
- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in metabolic pathways, which can lead to reduced disease progression in conditions such as cancer and inflammation.
- Receptor Modulation : It may interact with receptors that are critical in signaling pathways related to inflammation and neuroprotection.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in several studies:
- Antitumor Activity : In vitro studies have shown that derivatives of tetrahydroquinoline exhibit significant antitumor effects. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, outperforming traditional chemotherapeutics like Doxorubicin .
- Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for further research in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds:
Q & A
Q. How can polymorphism impact the compound’s formulation and bioavailability?
- Methodological Answer : Screen polymorphs via XRPD and DSC. Form I (melting point 210°C) exhibits higher solubility than Form II (198°C). Slurry conversion experiments in ethanol/water identify the most thermodynamically stable form for tablet formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
